molecular formula C10H14Cl2N2O2 B2475659 Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride CAS No. 2416236-79-6

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride

Cat. No.: B2475659
CAS No.: 2416236-79-6
M. Wt: 265.13
InChI Key: GEZDSRQPMVFKOV-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate dihydrochloride is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core (two fused pyridine rings) with a methyl carboxylate group at position 1 and two chlorine atoms as counterions. Its dihydrochloride form enhances solubility and stability, making it suitable for synthetic applications .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-14-10(13)9-8-3-4-11-6-7(8)2-5-12-9;;/h2,5,11H,3-4,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYQDPGGROSQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with various arylboronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate; dihydrochloride has been investigated for its potential use in drug development:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation by targeting specific molecular pathways .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory responses has been documented in several studies.

Biological Research

The compound's interaction with biological targets makes it a valuable tool in biological research:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites, which is crucial for developing therapeutics targeting specific diseases .
  • Cell Signaling Modulation : The compound may interact with cellular receptors to influence signaling pathways related to cell growth and differentiation .

Chemical Synthesis

In organic chemistry, methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural attributes allow researchers to explore new chemical reactions and develop novel materials .

Case Study 1: Anticancer Research

A study explored the efficacy of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine derivatives in inhibiting tumor growth in vitro. The results indicated a significant reduction in cell viability across multiple cancer cell lines compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings demonstrated a broad-spectrum antimicrobial activity that was significantly higher than conventional antibiotics used as controls.

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural analogs differ in substituent positions, saturation levels, and functional groups. Below is a comparative analysis:

Compound Name Key Structural Differences Synthetic Relevance References
Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate dihydrochloride Carboxylate at position 2 instead of 1; nitrogen positions (1,7 vs. 2,6) alter electronic properties. Used in kinase inhibitor synthesis; positional isomerism impacts binding affinity.
5,6,7,8-Tetrahydro-1,6-naphthyridin-4-ol dihydrochloride Hydroxyl group replaces methyl carboxylate at position 4; alters polarity and hydrogen-bonding capacity. Explored in serotonin receptor modulation; reduced lipophilicity compared to carboxylate analogs.
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one Ketone at position 2 and methyl at position 6; partial saturation modifies ring conformation. Intermediate for antipsychotic agents; ketone enhances reactivity in nucleophilic additions.
Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride Ethyl ester and hydroxyl group; ester chain length affects metabolic stability. Studied in prodrug development; hydroxyl group enables derivatization.
5,6,7,8-Tetrahydro-1,7-naphthyridine dihydrochloride No carboxylate group; fully saturated core with nitrogen at positions 1 and 5. Base structure for GABA receptor ligands; simpler scaffold for combinatorial chemistry.

Physicochemical Properties

  • Solubility : The dihydrochloride form significantly improves aqueous solubility compared to free bases. For example, methyl carboxylate analogs exhibit >10 mg/mL solubility in water, whereas hydroxyl or ketone derivatives require polar aprotic solvents .
  • Stability : Carboxylate derivatives (e.g., methyl or ethyl esters) show superior stability under acidic conditions compared to hydroxylated analogs, which may undergo oxidation .

Key Research Findings

  • Positional Isomerism : The 1,6-naphthyridine scaffold (target compound) exhibits stronger π-π stacking in enzyme pockets compared to 1,7-naphthyridines, as confirmed by X-ray crystallography .
  • Counterion Effects: Dihydrochloride salts improve crystallinity and shelf-life compared to mono-salts or free bases, critical for industrial-scale synthesis .
  • SAR Insights : Substituents at position 6 (e.g., methyl or benzyl) modulate selectivity between kinase isoforms, with methyl groups favoring JAK2 inhibition .

Biological Activity

Methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate; dihydrochloride is a nitrogen-containing heterocyclic compound with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its structural characteristics that suggest possible therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₀N₂O₂·2HCl
  • Molecular Weight : 232.10 g/mol
  • CAS Number : 2416242-86-7

The compound features a naphthyridine core, which is known for its diverse biological activities. The presence of the carboxylate group enhances its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate exhibit significant antimicrobial activity. A study highlighted the effectiveness of naphthyridine derivatives against various bacterial strains, suggesting a mechanism involving inhibition of bacterial growth through interference with cellular processes .

Anticancer Activity

The compound's structure allows it to interact with specific molecular targets implicated in cancer progression. Preliminary findings suggest that it may inhibit key enzymes involved in tumor growth and metastasis. For instance, studies have reported that similar naphthyridine compounds can inhibit receptor tyrosine kinases like VEGFR-2, which plays a crucial role in angiogenesis .

The biological activity of methyl 5,6,7,8-tetrahydro-2,6-naphthyridine-1-carboxylate is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors and modulate their activity, potentially leading to altered cellular responses.

Case Studies

  • Inhibition of Tumor Growth : In vivo studies demonstrated that related compounds significantly reduced tumor growth rates in animal models of colorectal carcinoma. These findings support the potential use of naphthyridine derivatives as therapeutic agents in oncology .
  • Antimicrobial Efficacy : A comparative study showed that naphthyridine derivatives exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating the compound's potential as an antimicrobial agent .

Research Findings Summary

Activity Type Findings
AntimicrobialEffective against various bacterial strains with specific MIC values reported
AnticancerInhibits tumor growth in animal models; targets kinases involved in angiogenesis
Enzyme InhibitionPotential inhibitor of key metabolic enzymes; modulation of receptor activity observed

Q & A

Q. Example Optimization Table :

SubstituentReaction Time (h)Temperature (°C)Yield (%)
-NO₂68045
-Cl46068
-OCH₃87052

Advanced Question: What strategies address contradictions in biological activity data across studies?

Methodological Answer:
Discrepancies may arise from differences in cell permeability or salt form stability. Mitigation strategies include:

  • Solubility profiling : Compare free base vs. dihydrochloride salt in PBS (pH 7.4) and cell culture media.
  • Metabolic stability assays : Incubate with liver microsomes to assess degradation pathways .
  • Structural analogs : Test methyl ester vs. ethyl ester derivatives to isolate pharmacokinetic effects .

Basic Question: How is the dihydrochloride salt form advantageous in pharmacological studies?

Methodological Answer:
The dihydrochloride form enhances:

  • Aqueous solubility : Critical for in vivo studies (e.g., ≥10 mg/mL in saline).
  • Crystallinity : Facilitates X-ray diffraction for structure-activity relationship (SAR) analysis .
  • Stability : Reduces oxidation of the tetrahydro-naphthyridine ring during storage .

Advanced Question: What computational methods support SAR studies for this compound?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with PDB structures (e.g., tyrosine hydroxylase) to predict binding modes.
  • DFT calculations : Analyze electron density maps to prioritize substituents at the 2- and 6-positions .
  • MD simulations : Assess solvation effects on salt dissociation in physiological conditions .

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